2-Bromo-1,1-dimethoxyethane
Overview
Description
Synthesis Analysis
The synthesis of brominated compounds is a common theme in the provided papers. For instance, the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene is described, leading to various bromination products, including 2,3-bis(bromomethyl)-1,4-dimethoxybenzene . Similarly, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone through halogen-exchange is reported, indicating the potential for using bromination in conjunction with protective groups . These studies suggest that bromination is a versatile tool in organic synthesis, which could be applicable to the synthesis of 2-Bromo-1,1-dimethoxyethane.
Molecular Structure Analysis
The molecular structure of brominated compounds is crucial for understanding their reactivity and properties. The crystal and molecular structure of a related compound, 2-bromo-11-ethyl-5,9-dimethoxytetracyclo[5.4.1.14,12–18,11]tetradecan-3-one, has been determined, providing insights into the stereochemistry of such molecules . Although this compound is structurally more complex than 2-Bromo-1,1-dimethoxyethane, the analysis of its crystal structure can give clues about the general effects of bromine substitution on molecular conformation.
Chemical Reactions Analysis
The reactivity of brominated compounds is highlighted in several papers. For example, the conversion of a brominated product into sulfur-functionalized benzoquinones is discussed . Additionally, the reactivity of a 1-bromoalumole with Mes*Li to afford a substituted alumole is reported . These reactions demonstrate the potential of brominated intermediates to undergo further functionalization, which could be relevant for the chemical reactions of 2-Bromo-1,1-dimethoxyethane.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be inferred from the studies on related molecules. For instance, the gas phase NMR of 1,2-dimethoxyethane provides information on the conformation of the compound, which could be similar to the properties of 2-Bromo-1,1-dimethoxyethane . The intramolecular interactions observed in the crystal structure of 2-bromobenz[a]anthracene-5,6,7,12-tetraone-5-dimethylketal suggest how bromine substitution might influence the physical properties of brominated ethers .
Scientific Research Applications
Chemical Properties and Reactions
Synthesis and Handling : 2-Azido-1,1-dimethoxyethane, related to 2-Bromo-1,1-dimethoxyethane, can be prepared using 1-bromo-2,2-dimethoxyethane, showcasing its potential in synthetic chemistry. This compound must be handled with caution due to its explosive nature and stored at low temperatures under an inert atmosphere (Langer, 2008).
Gas Phase NMR Studies : The conformation of dimethoxyethane, a compound similar to 2-Bromo-1,1-dimethoxyethane, has been studied in the gas phase using NMR, highlighting its structural dynamics in different phases (Abe & Inomata, 1991).
Reduction of Malonate Derivatives : Borane–dimethoxyethane, generated from sodium borohydride–bromine mixtures, efficiently reduces malonate derivatives to 1,3-diols, indicating its use in organic synthesis (Tudge et al., 2008).
Conformational Energy Maps : Studies on dimethoxymethane, structurally similar to 2-Bromo-1,1-dimethoxyethane, have provided insights into its conformational energy map, contributing to the understanding of molecular interactions and stabilities (Wiberg & Murcko, 1989).
Cation Complex Conformation : Research on 1,2-dimethoxyethane complex formation with cations revealed distinct conformations based on the type of cation involved, demonstrating the compound's responsiveness to different ionic environments (Fukushima & Chibahara, 1993).
Etherification of Hydroxyl Compounds : 1,2-Dimethoxyethane has been explored as an etherification agent in the synthesis of methyl ethers from biomass-derived hydroxyl compounds, showcasing its potential in green chemistry applications (Che et al., 2015).
Application in Nanoparticle Synthesis
- Synthesis of Silicon Nanoparticles : A method using dimethoxyethane for preparing silicon nanoparticles via a solution reaction has been developed, indicating its role in nanotechnology (Neiner et al., 2006).
Conformational Studies
Conformational Stability in Gas Phase : The energy difference between different conformers of 1,2-dimethoxyethane was experimentally determined, providing insights into the stability and behavior of similar compounds in the gas phase (Yoshida et al., 1996).
Raman Spectroscopy in Liquid Phase and Aqueous Solutions : The conformation of 1,2-dimethoxyethane in liquid and aqueous solutions was studied, offering information on how solvents affect the conformation of such compounds (Goutev et al., 2000).
Vinyl Ester Synthesis and Reactions : The synthesis and reactions of new vinyl esters, including ethers and esters of 2-bromo-3-hydroxyacrolein, were studied, contributing to organic synthesis knowledge (Shostakovskii et al., 1961).
Synthesis of Intermediates for Pomeranz‐Fritsch Reaction : The synthesis of dimethyl α-arylimino-, α-alkylamino-, and α-carbodiimido-acetals from 1-chloro-2,2-dimethoxyethane, highlights the compound's relevance in advanced organic synthesis (Katritzky et al., 1994).
Hydrogen Bonding in Aqueous Solutions : The study of hydrogen bonding in concentrated aqueous solutions of 1,2-dimethoxyethane revealed the formation of water clusters and provided insights into the hydration structure in solutions (Nickolov et al., 2001).
Safety And Hazards
2-Bromo-1,1-dimethoxyethane is a flammable liquid and vapor. It is toxic if swallowed and can cause skin and eye irritation. It is harmful if inhaled and may cause respiratory irritation . It may also lead to pulmonary edema, cause dizziness or suffocation, and may cause a burning sensation in the chest .
Future Directions
2-Bromo-1,1-dimethoxyethane is a brominated pharmaceutical intermediate. The pharmaceutical and pharmaceutical intermediate industries currently require nearly 60 products containing bromine. At present, the pharmaceutical industry requires about 16,000 tons of bromine per year. With the improvement and progress of industrial technology, the market will gradually expand, and bromine-consuming pharmaceutical intermediates will have a larger development .
properties
IUPAC Name |
2-bromo-1,1-dimethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c1-6-4(3-5)7-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSFWUFSEJXMRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064608 | |
Record name | Ethane, 2-bromo-1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,1-dimethoxyethane | |
CAS RN |
7252-83-7 | |
Record name | 2-Bromo-1,1-dimethoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7252-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethane, 2-bromo-1,1-dimethoxy- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1,1-dimethoxyethane | |
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Record name | Ethane, 2-bromo-1,1-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane, 2-bromo-1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,1-dimethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2-Dimethoxybromoethane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BKM28RJ5D | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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